6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives. The process generally includes the following steps:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the presence of a nitro group.
Reduction: The nitro group is reduced to form the required 2,3-diaminopyridine derivative.
Cyclization: The 2,3-diaminopyridine derivative undergoes cyclization to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the halogen in the pyridine ring is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while substitution reactions can yield various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities.
Antimicrobial Agents: The compound exhibits antiviral, antimicrobial, and cytotoxic activities, making it a potential candidate for the development of new antimicrobial agents.
Agriculture: It is used in agriculture for the treatment of broad-leaved plants and in the fight against rodents.
Mechanism of Action
The mechanism of action of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-Methylimidazo[4,5-b]pyridine: This compound has a similar imidazo[4,5-b]pyridine core but lacks the chlorine and additional methyl groups, which can affect its biological activity and chemical properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound has a bromine atom instead of chlorine and a phenyl group, leading to different biological activities and applications.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
InChI Key |
ADKIJZWUCJWCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)N=C(N2)C |
Origin of Product |
United States |
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